L-tert-Leucine

Description

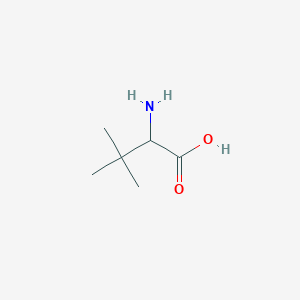

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDBDJFLKKQMCM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017204 | |

| Record name | 3-Methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-02-3 | |

| Record name | L-tert-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6RFC9IVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of a Non-Proteinogenic Amino Acid

An In-Depth Technical Guide to L-tert-Leucine: Synthesis, Characterization, and Applications in Drug Development

Abstract: this compound (CAS: 20859-02-3), a non-proteinogenic amino acid, has emerged as a pivotal chiral building block in modern pharmaceutical and chemical synthesis. Its defining feature—a sterically demanding tert-butyl group—imparts unique conformational constraints and metabolic stability to molecules, making it an invaluable component in the design of advanced therapeutics. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, state-of-the-art synthesis methodologies with a focus on green biocatalysis, and its critical applications as a chiral auxiliary and a key intermediate for Active Pharmaceutical Ingredients (APIs). Detailed analytical protocols for quality control and characterization are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

This compound, chemically known as (S)-2-Amino-3,3-dimethylbutanoic acid, is a structural analog of the natural amino acid L-Leucine.[1][2] The substitution of the isobutyl side chain with a more sterically hindered tert-butyl group creates a chiral amino acid with significant hydrophobicity and rigidity.[3][4] This unique three-dimensional structure is not merely a chemical curiosity; it is the primary driver of its utility. The tert-butyl group acts as a robust molecular shield, which can prevent enzymatic degradation of peptide backbones, thereby enhancing the metabolic stability and in-vivo half-life of peptide-based drugs.[4] Furthermore, its fixed spatial arrangement makes it a powerful tool for inducing asymmetry in chemical reactions, a cornerstone of modern chiral drug synthesis.[3][5] Consequently, this compound is a key precursor and building block in the synthesis of numerous high-value APIs, including antiviral agents like Atazanavir and Telaprevir, and oncology therapeutics.[3][6]

Core Physicochemical Characteristics

A thorough understanding of this compound's properties is fundamental to its effective application in synthesis and formulation.

Identity and Structure

-

IUPAC Name : (2S)-2-amino-3,3-dimethylbutanoic acid[1]

-

Synonyms : (S)-2-Amino-3,3-dimethylbutyric acid, L-alpha-tert-Butylglycine, H-Tle-OH[5][7]

Tabulated Properties

The following table summarizes the key physicochemical data for this compound, critical for experimental design and process chemistry.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | ≥300 °C (decomposes) | [5] |

| Water Solubility | 125.5 g/L (at 20 °C) | [5] |

| Optical Rotation [α]20/D | -9.5° (c = 3 in H₂O) | [5] |

| pKa | 2.39 (Predicted) | [5] |

| InChIKey | NPDBDJFLKKQMCM-SCSAIBSYSA-N | [1][5] |

Synthesis of this compound: A Focus on Biocatalysis

The Shift from Chemical to Enzymatic Synthesis

While classical chemical synthesis routes exist, they often involve harsh reaction conditions, tedious processes, and can result in poor enantioselectivity, requiring difficult chiral resolution steps.[7] The modern, preferred method for producing this compound is enzymatic synthesis. This approach, rooted in green chemistry principles, offers significant advantages, including exceptionally high optical purity (>99% ee), mild reaction conditions (ambient temperature and pressure), high conversion rates, and environmental friendliness.[5][8]

Key Workflow: Reductive Amination using Leucine Dehydrogenase (LeuDH)

The most industrially viable biocatalytic route is the asymmetric reductive amination of a keto-acid precursor, trimethylpyruvate (TMP). This reaction is catalyzed by the enzyme Leucine Dehydrogenase (LeuDH, EC 1.4.1.9), which utilizes the cofactor NADH and an ammonium source to stereoselectively produce this compound.[5][8][9] The reaction is often coupled with a cofactor regeneration system, such as using glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), to continuously replenish the consumed NADH, making the process cost-effective and efficient.[3][10]

Caption: Enzymatic synthesis workflow for this compound.

Detailed Experimental Protocol: Whole-Cell Biocatalysis

This protocol describes a whole-cell biocatalysis approach, which simplifies the process by eliminating the need for enzyme purification. Recombinant E. coli cells are engineered to co-express both Leucine Dehydrogenase (LeuDH) and a regeneration enzyme like Glucose Dehydrogenase (GDH).[3][8]

-

Biocatalyst Preparation: Culture recombinant E. coli cells expressing LeuDH and GDH genes. Induce protein expression and harvest the wet cells via centrifugation.[7]

-

Reaction Setup: In a temperature-controlled reactor, prepare a reaction buffer (e.g., pH 8.0-8.5).

-

Addition of Reactants: Add the substrates: trimethylpyruvate (TMP), glucose (for cofactor regeneration), and an ammonium source like ammonium chloride (NH₄Cl).[8]

-

Initiation: Introduce the prepared whole-cell biocatalyst to the reactor to initiate the reaction.

-

Process Control: Maintain the pH at the optimal level (e.g., 8.5) by automated titration with a base, as the reaction can cause a pH shift.[8] Monitor the reaction progress by periodically analyzing samples for substrate consumption and product formation via HPLC.

-

Termination and Product Isolation: Once the reaction reaches completion (typically >95% conversion), terminate it by heating.[8]

-

Purification: Remove the cell biomass by centrifugation. Adjust the pH of the supernatant to the isoelectric point of this compound to induce crystallization. The purified product can then be collected by filtration and drying.[8]

Applications in Drug Discovery and Development

As a Chiral Building Block in Peptide Synthesis

The primary application of this compound is in peptide synthesis.[11] When incorporated into a peptide sequence, its bulky side chain provides steric protection to the adjacent peptide bonds, making them resistant to cleavage by proteases. This is a critical strategy for increasing the oral bioavailability and plasma half-life of therapeutic peptides.

Caption: Incorporation of this compound into a peptide chain.

Role as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to guide a reaction to produce a single enantiomer of the desired product. Due to its rigid and well-defined stereochemistry, this compound and its derivatives are highly effective chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions, ensuring high stereoselectivity.[3][9]

Impact on Pharmaceutical Ingredients (APIs)

This compound is an indispensable intermediate in the total synthesis of several blockbuster drugs.[6]

-

Antivirals: It is a key component in HIV protease inhibitors like Atazanavir and the Hepatitis C virus (HCV) protease inhibitor Telaprevir.[3] Its structure is integral to the molecule's ability to fit into and block the active site of the viral protease.

-

Oncology: It is used in the synthesis of novel cancer therapeutics where metabolic stability and specific conformational properties are required for targeting protein-protein interactions.[6][7]

Analytical and Quality Control Methodologies

Rigorous analytical control is essential to verify the identity, purity, and particularly the enantiomeric excess (e.e.) of this compound.

Purity and Identity Confirmation

-

Identity: Confirmed using techniques like Nuclear Magnetic Resonance (NMR) to verify the chemical structure and Infrared (IR) spectroscopy for functional group analysis.[1] The Food Chemical Codex (FCC) monograph often specifies IR absorption for identification.[12]

-

Purity (Assay): Overall purity is typically determined by nonaqueous titration or HPLC.

Protocol: Chiral Purity Analysis by HPLC

Determining the enantiomeric excess is the most critical quality control step. This is often achieved by reversed-phase HPLC (RP-HPLC) after pre-column derivatization with a chiral reagent.

-

Standard and Sample Preparation: Accurately weigh and dissolve this compound standard and sample batches in a suitable diluent (e.g., dilute acid).

-

Derivatization: React the samples with a derivatizing agent (e.g., o-Phthaldialdehyde/N-acetyl-L-cysteine or Marfey's reagent) that imparts a chromophore and allows for the separation of the L and D enantiomers.

-

HPLC System: Use a validated RP-HPLC system with a suitable C18 column.

-

Mobile Phase and Conditions: Employ a gradient elution method, typically with a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[13]

-

Detection: Use a UV detector set to the appropriate wavelength for the derivatized amino acid (e.g., 338 nm).[13]

-

Analysis: Inject the derivatized standard and samples. The L- and D-enantiomers will elute as separate peaks. Calculate the enantiomeric excess (% e.e.) by integrating the peak areas: % e.e. = ([Area(L) - Area(D)] / [Area(L) + Area(D)]) * 100. A result of >99% e.e. is typically required for pharmaceutical applications.[10]

Safety, Handling, and Storage

-

Hazard Identification: this compound is generally not classified as a hazardous substance according to GHS and OSHA standards.[1] However, as with any chemical powder, inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended. In case of significant dust generation, respiratory protection may be necessary.

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[14]

-

Storage: Store in a cool, dry, dark place in tightly sealed containers to maintain stability.[5][6]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of this compound by LeuDH coupling with GDH.

- ResearchGate. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis.

- MDPI. (2022). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production.

- Frontiers. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli.

- National Center for Biotechnology Information. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production.

- Google Patents. (n.d.). WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process.

- Natural Micron Pharm Tech. (n.d.). This compound.

- Thieme. (n.d.). 4 Synthesis of Peptides.

- National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis.

- Carl ROTH. (n.d.). Safety Data Sheet: this compound methylester hydrochloride.

- Autech. (n.d.). This compound CAS 20859-02-3 | Raw Material Suppliers.

- METHODS AND OBJECTS OF CHEMICAL ANALYSIS. (2017). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate.

- European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.

Sources

- 1. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20859-02-3: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. zhishangchem.com [zhishangchem.com]

- 5. This compound | 20859-02-3 [chemicalbook.com]

- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 13. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of L-tert-Leucine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug development and asymmetric synthesis, the non-proteinogenic amino acid L-tert-leucine has emerged as a critical chiral building block. Its unique sterically hindered tert-butyl group provides significant control over molecular conformation, making it an invaluable component in the synthesis of pharmaceuticals, including antiviral and anticancer agents.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, synthesizing available experimental data with thermodynamic principles to offer actionable insights for laboratory and industrial applications.

Physicochemical Properties of this compound: A Foundation for Solubility Behavior

This compound, with a molecular weight of 131.17 g/mol , exists as a white crystalline powder at room temperature. A key thermodynamic property influencing its solubility is its high melting point, which is consistently reported to be above 300 °C. This high melting point suggests strong intermolecular forces in the solid state, primarily due to the zwitterionic nature of the amino acid, where the molecule exists as a dipolar ion with both a positive and a negative charge. These strong crystal lattice forces must be overcome by solvent-solute interactions for dissolution to occur.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Melting Point | >300 °C | |

| Water Solubility (20 °C) | 125.5 g/L | [2] |

| pKa | ~2.3 (carboxyl), ~9.6 (amino) | [3] |

The bulky and hydrophobic tert-butyl side chain of this compound significantly influences its interaction with different solvents.[4] This non-polar group reduces the molecule's affinity for polar solvents like water compared to amino acids with smaller or more polar side chains, while potentially increasing its solubility in less polar organic solvents.

Solubility of this compound in Common Organic Solvents: A Data-Driven Analysis

A comprehensive literature review reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. However, valuable insights can be gleaned from studies on structurally similar amino acids, such as L-leucine, and from general principles of amino acid solubility.

Generally, the solubility of amino acids in organic solvents is significantly lower than in water.[5] This is attributed to the high polarity of the zwitterionic form of the amino acid, which interacts favorably with polar water molecules but poorly with less polar organic molecules. The solubility of amino acids in alcohols tends to decrease as the carbon chain length of the alcohol increases, reflecting the decreasing polarity of the solvent.

While specific data for this compound is limited, a study on the solubility of L-leucine in various organic solvents provides a useful point of comparison. The mole fraction solubility of L-leucine in ethanol, 2-propanol, and acetone was measured at different temperatures, as shown in the table below.[6] Given the structural similarity, it is reasonable to infer that this compound would exhibit a similar trend of low but measurable solubility in these solvents, with solubility increasing with temperature.

Table 2: Experimental Mole Fraction Solubility (x) of L-Leucine in Selected Organic Solvents at Various Temperatures

| Temperature (K) | Ethanol | 2-Propanol | Acetone |

| 298.35 | 0.000145 | 0.0000707 | 0.0000255 |

| 308.05 | 0.000185 | 0.0000912 | 0.0000332 |

| 317.85 | 0.000236 | 0.000117 | 0.0000435 |

| 327.75 | 0.000302 | 0.000149 | 0.0000569 |

| 337.95 | 0.000388 | 0.000192 | 0.0000744 |

| Data for L-leucine, not this compound. Adapted from a study on the antisolvent effect on amino acid solid solutions.[6] |

It is important to note that a derivative, N-(methoxycarbonyl)-L-tert-leucine, is reported to be soluble in ethyl acetate and methanol.[7] This suggests that modification of the amino and/or carboxyl groups can significantly alter the solubility profile of the parent amino acid by reducing its zwitterionic character.

Factors Influencing the Solubility of this compound

The dissolution of this compound in any solvent is a complex interplay of various factors. Understanding these is crucial for manipulating solubility in practical applications.

Solvent Polarity and Hydrogen Bonding

The polarity of the solvent is a primary determinant of solubility. As a zwitterion, this compound's charged amino and carboxyl groups require a solvent capable of stabilizing these charges through dipole-ion interactions. Protic solvents, such as alcohols, can also engage in hydrogen bonding with the functional groups of the amino acid, which can enhance solubility. However, the non-polar tert-butyl group will have unfavorable interactions with highly polar solvents. This dichotomy leads to the observed low solubility in many organic solvents.

Temperature

As indicated by the data for L-leucine, the solubility of amino acids in organic solvents generally increases with temperature.[6] This endothermic dissolution process implies that energy is required to overcome the crystal lattice energy of the solid amino acid and to create a cavity in the solvent for the solute molecule.

Figure 1: Key factors influencing the dissolution of this compound.

Presence of Co-solutes and pH

The solubility of amino acids can be significantly affected by the presence of other solutes, such as salts or other organic molecules. The phenomenon of "salting-in" or "salting-out" can occur, where the solubility is either increased or decreased, respectively. Furthermore, the pH of the medium is a critical factor, especially in aqueous or mixed aqueous-organic systems. At its isoelectric point (pI), an amino acid has a net zero charge and typically exhibits its minimum solubility. Adjusting the pH away from the pI increases the net charge on the molecule, enhancing its interaction with polar solvents and thereby increasing its solubility.

Experimental Methodologies for Solubility Determination

Accurate determination of solubility is fundamental to understanding and applying this crucial property. Several well-established methods are employed for this purpose.

Isothermal Equilibrium Method (Shake-Flask)

This is the gold standard for solubility determination.[8]

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid, usually by filtration or centrifugation.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique.

Figure 2: Isothermal equilibrium method workflow for solubility determination.

Analytical Techniques for Quantification

Several analytical methods can be used to determine the concentration of this compound in the saturated solution:

-

Gravimetric Method: This involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue. While simple, it is less suitable for solvents with high boiling points or for solutes with very low solubility.[9]

-

Spectroscopic Methods: UV-Vis spectroscopy can be used if the amino acid has a suitable chromophore or can be derivatized to produce one. The ninhydrin test, which produces a colored product with primary amines, is a common colorimetric method for amino acid quantification.[9]

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying amino acids. It is particularly useful for complex mixtures and for very low solubility measurements.[9]

Thermodynamic Modeling of Solubility

In the absence of extensive experimental data, thermodynamic models can be employed to predict and correlate solubility.

The Apelblat Equation

The semi-empirical Apelblat equation is widely used to correlate the temperature dependence of solubility:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are empirical parameters obtained by fitting the equation to experimental data.[10]

Activity Coefficient Models (NRTL, UNIQUAC)

More sophisticated models, such as the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models, can be used to predict solubility in mixed solvent systems.[11][12] These models account for the non-ideal behavior of the solution by calculating the activity coefficient of the solute. However, they require binary interaction parameters that are typically regressed from experimental data.

Conclusion and Future Outlook

The solubility of this compound in common organic solvents is a critical parameter for its effective use in pharmaceutical and chemical synthesis. While direct experimental data is currently limited, an understanding of its physicochemical properties and the behavior of similar amino acids provides a solid foundation for predicting its solubility trends. The bulky, hydrophobic tert-butyl group, combined with the zwitterionic nature of the amino acid, results in generally low solubility in organic solvents, which increases with temperature.

For researchers and drug development professionals, this guide highlights the importance of systematic solubility screening in relevant solvent systems. The provided experimental protocols offer a robust framework for generating this crucial data. Furthermore, the application of thermodynamic models can aid in the prediction and correlation of solubility, facilitating process optimization and the rational design of crystallization and formulation strategies. Future research efforts should focus on generating comprehensive experimental solubility data for this compound in a wider range of organic solvents and temperatures to build a more complete and predictive understanding of its solution behavior.

References

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Jouyban, A. (2010).

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

- Bowden, N. A. (2018).

- Ferreira, O., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(4), 1768–1785.

- Gude, M. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(24), 14586-14597.

- Gude, M. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(24), 14586-14597.

- Chen, X., et al. (2019). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Molecular Liquids, 289, 111128.

- Papamatthaiou, S., et al. (2020). Solvation thermodynamics from cavity shapes of amino acids. Proceedings of the National Academy of Sciences, 117(3), 1301-1309.

- Macedo, E. A. (2005). Solubility of Amino Acids, Sugars, and Proteins. Fluid Phase Equilibria, 228-229, 91-97.

- Lide, D. R. (Ed.). (2006). CRC Handbook of Chemistry and Physics (87th ed.). CRC Press.

- Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals.

- Acree, W. E., & Abraham, M. H. (2004). Solubilities of Leucine in Water and Organic Solvents, as log C, and Water−Solvent Partition Coefficients, as log P, at 298 K.

- PubChem. (n.d.). N-(Methoxycarbonyl)-L-tert-leucine. National Center for Biotechnology Information.

- Kossack, W., et al. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design, 22(12), 7247–7258.

- Filo. (2024, May 6). Contrasting isomers. Poly-L-leucine in an organic solvent such as dioxane...

- Ajinomoto. (2025, December 18). The Practical Guide to the Most Water Soluble Amino Acids for Formulations and Sourcing.

- PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information.

- Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.

- Bowden, N. A. (2018).

Sources

- 1. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 20859-02-3 [m.chemicalbook.com]

- 3. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 20859-02-3: this compound | CymitQuimica [cymitquimica.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.wur.nl [research.wur.nl]

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of L-tert-Leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tert-leucine, a non-proteinogenic amino acid, has emerged as a critical chiral building block in synthetic organic chemistry and drug development. Its sterically demanding tert-butyl group offers unique conformational constraints, making it a valuable component in the design of peptides, pharmaceuticals, and chiral catalysts. This guide provides a comprehensive technical overview of the stereochemistry and crystal structure of this compound, offering insights into its structural properties and the experimental methodologies used for their determination. A central focus is placed on the practical application of this knowledge in research and development settings.

Introduction: The Significance of this compound

This compound, systematically named (2S)-2-amino-3,3-dimethylbutanoic acid, is a synthetic amino acid distinguished by its bulky tert-butyl side chain.[1] This structural feature imparts significant steric hindrance, which is exploited in various chemical applications. In peptide synthesis, the incorporation of this compound can induce specific secondary structures and enhance resistance to enzymatic degradation. Furthermore, its derivatives are pivotal in the synthesis of chiral ligands for asymmetric catalysis and as intermediates in the production of several antiviral drugs.[2] A thorough understanding of its three-dimensional structure is paramount for harnessing its full potential.

The Stereochemistry of this compound: An Unambiguous Assignment

The stereochemical integrity of this compound is fundamental to its utility as a chiral building block. Its single stereocenter at the α-carbon dictates its optical activity and its specific interactions in a chiral environment.

Absolute Configuration: The (S)-Enantiomer

The absolute configuration of this compound is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the α-carbon are prioritized as follows: 1. Amine group (-NH2), 2. Carboxyl group (-COOH), 3. tert-Butyl group (-C(CH3)3), and 4. Hydrogen atom (-H). This assignment unequivocally defines its three-dimensional arrangement.[1]

Diagram: Cahn-Ingold-Prelog Priority Assignment for this compound

Caption: CIP priority assignment for the substituents on the α-carbon of this compound.

Experimental Determination of Stereochemistry

The theoretical assignment of stereochemistry is corroborated by empirical data obtained through various analytical techniques. These methods are crucial for quality control in the synthesis and application of this compound.

Chiral molecules, such as this compound, rotate the plane of polarized light. This property, known as optical activity, is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound. For this compound, the specific rotation has been reported as:

| Compound | Specific Rotation ([α]²⁰/D) | Conditions |

| This compound | -9.5° | c = 3 in H₂O |

Table 1: Optical rotation data for this compound.[3]

The negative sign indicates that this compound is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).

Experimental Protocol: Polarimetry of this compound

Objective: To determine the specific rotation of a sample of this compound.

Materials:

-

This compound sample

-

Distilled water (solvent)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Sample cell (e.g., 1 dm)

Procedure:

-

Sample Preparation: Accurately weigh approximately 300 mg of this compound and dissolve it in distilled water in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (distilled water) to set the zero point.

-

Measurement: Rinse the sample cell with the this compound solution and then fill it, ensuring no air bubbles are present in the light path. Place the sample cell in the polarimeter and record the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the sample cell in decimeters (dm).

-

Trustworthiness: The accuracy of the measurement relies on precise sample preparation, proper instrument calibration, and a constant temperature. The result should be compared to the literature value to confirm the enantiomeric purity of the sample.

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution.

The comparison of an experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known absolute configuration allows for an unambiguous determination of the stereochemistry.

Diagram: VCD Spectroscopy Workflow

Caption: A typical workflow for determining absolute configuration using VCD spectroscopy.

Experimental Protocol: Vibrational Circular Dichroism of this compound

Objective: To obtain the VCD spectrum of this compound and determine its absolute configuration by comparison with theoretical calculations.

Materials:

-

This compound sample

-

Suitable solvent (e.g., D₂O or a non-polar organic solvent)

-

VCD spectrometer

-

Sample cell with appropriate path length

Procedure:

-

Sample Preparation: Prepare a solution of this compound of a suitable concentration in the chosen solvent. The concentration will depend on the solvent and the specific instrument's sensitivity.

-

Data Acquisition: Acquire the VCD and infrared absorption spectra of the sample according to the instrument's operating procedures. It is crucial to also acquire a spectrum of the pure solvent for background subtraction.

-

Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the VCD spectrum of this compound.

-

Computational Modeling:

-

Perform a conformational search for the this compound molecule to identify all low-energy conformers.

-

For each conformer, perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict its VCD and infrared spectra.

-

Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated energies of the conformers.

-

-

Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-configuration. A good match between the two confirms the absolute configuration of the sample.

Causality: The choice of solvent is critical as it can influence the conformational equilibrium of the molecule. The computational method and basis set must be chosen carefully to ensure accurate prediction of the VCD spectrum.

The Crystal Structure of this compound: A Solid-State Perspective

The arrangement of molecules in the solid state, known as the crystal structure, provides invaluable information about intermolecular interactions and physical properties. While a definitive, publicly available crystal structure of this compound was not found in the Cambridge Crystallographic Data Centre (CCDC) at the time of this writing, we can infer its likely structural characteristics based on closely related amino acids, such as L-leucine.

Note: The following section uses the crystal structure of L-leucine as a representative example to illustrate the principles of amino acid crystallography. The specific unit cell parameters and space group will differ for this compound.

General Features of Amino Acid Crystal Structures

In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). These charged groups form a network of intermolecular hydrogen bonds, which are the dominant forces governing the crystal packing.

X-ray Crystallography: The Gold Standard for Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. The diffraction pattern of X-rays passing through a single crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction of an Amino Acid

Objective: To determine the crystal structure of an amino acid.

Materials:

-

High-purity amino acid sample

-

Suitable solvent for crystallization

-

Crystallization vials

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth: Grow single crystals of the amino acid of suitable size and quality for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.

-

Data Collection: Collect the X-ray diffraction data at a controlled temperature (often low temperature to minimize thermal vibrations).

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate crystal structure.

-

Self-Validation: The quality of the final structure is assessed by various crystallographic R-factors, which indicate the agreement between the calculated and observed diffraction data.

Illustrative Example: Crystal Structure of L-Leucine

The crystal structure of L-leucine reveals a layered structure with extensive hydrogen bonding between the zwitterionic molecules. This type of packing is characteristic of many amino acids.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Monoclinic | P2₁ | 10.98 | 5.25 | 14.77 | 93.8 |

Table 2: Representative crystallographic data for L-Leucine.

Conclusion: A Foundation for Application

This guide has provided a detailed examination of the stereochemistry and crystal structure of this compound. The unambiguous (S)-configuration at the α-carbon, confirmed by polarimetry and VCD spectroscopy, is the cornerstone of its application as a chiral building block. While the specific crystal structure of this compound remains to be publicly reported, the principles of amino acid crystallography, illustrated with L-leucine, provide a solid framework for understanding its solid-state properties. For researchers and professionals in drug development, a firm grasp of these structural details is essential for the rational design of new molecules and materials with tailored properties.

References

- PubChem. This compound.

- Formaggio, F., et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry (Weinheim an der Bergstrasse, Germany), 11(8), 2395-2404.

- Liu, S. L., et al. (2005). Effect of organic cosolvent on kinetic resolution of tert-leucine by penicillin G acylase from Kluyvera citrophila. Bioprocess and biosystems engineering, 28(5), 285-289.

- Barron, L. D. (2004). Molecular light scattering and optical activity. Cambridge university press.

- Nafie, L. A. (2011).

- Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the study of chiral molecules. Current opinion in chemical biology, 6(5), 658-664.

- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

- Clegg, W., et al. (2015). Crystal structure analysis: principles and practice. Oxford University Press.

Sources

The Advent of a Bulky Chiral Building Block: The Discovery and First Synthesis of L-tert-Leucine

A comprehensive guide for researchers, scientists, and drug development professionals on the origins and foundational synthesis of a pivotal non-proteinogenic amino acid.

Introduction: The Significance of Steric Hindrance

In the vast and intricate world of peptide chemistry and drug design, the non-proteinogenic amino acid L-tert-Leucine holds a unique and esteemed position. Its defining feature, a bulky tert-butyl side chain, imparts significant steric hindrance, a property that has been artfully exploited by chemists to control stereochemistry, enhance metabolic stability, and dictate molecular conformation. This guide delves into the historical context of its discovery and elucidates the seminal first synthesis, providing a foundational understanding for professionals who utilize this critical chiral building block in their research and development endeavors.

Part 1: The Conceptual Emergence of a Non-Natural Amino Acid

Unlike the twenty proteinogenic amino acids, this compound is not found in naturally occurring proteins. Its "discovery" was therefore not a matter of isolation from a natural source, but rather a conceptualization and subsequent chemical realization born out of the expanding field of organic synthesis in the early 20th century. The drive to create novel amino acid structures was fueled by a desire to understand the fundamental principles of protein structure and function, and to create analogs that could act as probes or therapeutic agents. The unique steric bulk of the tert-butyl group made it a tantalizing target for synthesis, promising an amino acid with properties distinct from its natural counterparts like leucine and valine.

Part 2: The First Synthesis of tert-Leucine: A Classic Approach to a Novel Structure

The first successful synthesis of racemic tert-leucine (a mixture of both L- and D-enantiomers) was achieved through the application of the well-established Strecker amino acid synthesis . This robust and versatile method, first reported by Adolph Strecker in 1850, provides a direct route to α-amino acids from aldehydes.

The inaugural synthesis of tert-leucine utilized trimethylacetaldehyde, also known as pivaldehyde, as the starting aldehyde. The choice of this starting material was pivotal, as its trimethylacetyl group would ultimately become the characteristic tert-butyl side chain of the target amino acid.

The Strecker Synthesis: A Two-Step Mechanistic Pathway

The synthesis proceeds in two key stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.

Step 1: Formation of the α-Aminonitrile

The initial step involves the reaction of trimethylacetaldehyde with ammonia and hydrogen cyanide. Mechanistically, the aldehyde first reacts with ammonia to form an imine. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the α-aminonitrile, 2-amino-3,3-dimethylbutanenitrile.

Step 2: Hydrolysis to Racemic tert-Leucine

The α-aminonitrile is then subjected to hydrolysis under acidic or basic conditions. This process converts the nitrile functional group into a carboxylic acid, yielding racemic Dthis compound.

Experimental Protocol: The First Synthesis of Dthis compound

The following protocol is a representation of the classical Strecker synthesis as it would have been applied for the first synthesis of tert-leucine.

Materials:

-

Trimethylacetaldehyde (Pivaldehyde)

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

Procedure:

-

Formation of the α-Aminonitrile: A solution of ammonium chloride and sodium cyanide in water is prepared. To this solution, trimethylacetaldehyde is added, and the mixture is stirred for several hours at room temperature. The α-aminonitrile, being less soluble in water, may precipitate or can be extracted with an organic solvent like diethyl ether.

-

Hydrolysis of the α-Aminonitrile: The isolated α-aminonitrile is then refluxed with a strong acid, such as hydrochloric acid. This step hydrolyzes the nitrile to a carboxylic acid and also protonates the amino group, forming the hydrochloride salt of Dthis compound.

-

Isolation of Dthis compound: After hydrolysis, the solution is cooled, and the racemic tert-leucine hydrochloride can be crystallized. To obtain the free amino acid, the hydrochloride salt is dissolved in water, and the pH is adjusted to the isoelectric point (around 6.0) with a base like sodium hydroxide, causing the zwitterionic Dthis compound to precipitate. The solid is then collected by filtration, washed, and dried.

| Reactant | Role | Key Transformation |

| Trimethylacetaldehyde | Aldehyde precursor | Provides the carbon skeleton and the tert-butyl side chain. |

| Ammonia (from NH₄Cl) | Nitrogen source | Forms the α-amino group. |

| Cyanide (from NaCN) | Carbonyl carbon electrophile | Introduces the nitrile group, which is a precursor to the carboxylic acid. |

Causality in Experimental Choices

The choice of the Strecker synthesis was logical for the time due to its reliability and the ready availability of the starting materials. The use of ammonium chloride and sodium cyanide provided a safer and more convenient in-situ source of ammonia and hydrogen cyanide. The acidic hydrolysis is a standard and effective method for converting nitriles to carboxylic acids.

Part 3: The Crucial Step of Resolution: Isolating the L-Enantiomer

The product of the initial Strecker synthesis is a racemic mixture, containing equal amounts of L- and D-tert-leucine. For applications in biological systems and as a chiral auxiliary in asymmetric synthesis, the separation of these enantiomers is paramount. Early methods for resolving racemic amino acids would have been employed. One of the most common techniques of that era was diastereomeric salt formation .

Principle of Diastereomeric Salt Formation

This method involves reacting the racemic amino acid with a chiral resolving agent, which is itself a single enantiomer. This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

A Plausible Early Resolution Protocol for Dthis compound

A likely approach for the resolution of Dthis compound would have involved the use of a chiral acid, such as (+)-tartaric acid or a derivative.

Procedure:

-

Salt Formation: The racemic Dthis compound is dissolved in a suitable solvent, and a stoichiometric amount of a chiral resolving agent, for example, L-(+)-tartaric acid, is added.

-

Fractional Crystallization: The solution is carefully concentrated and cooled to induce crystallization. One of the diastereomeric salts (e.g., L-tert-leucinium L-tartrate) will be less soluble and will crystallize out of the solution first.

-

Isolation of the L-Enantiomer: The crystallized diastereomeric salt is collected by filtration. The salt is then treated with a base to neutralize the tartaric acid and liberate the free this compound. The resolving agent can often be recovered and reused. The other enantiomer, D-tert-leucine, remains in the mother liquor and can be isolated through a similar process.

Visualization of the Synthesis and Resolution Workflow

An In-depth Technical Guide to the Natural Occurrence of L-tert-Leucine and its Isomers

Abstract

L-tert-Leucine is a non-proteinogenic α-amino acid distinguished by its unique tert-butyl side chain, which imparts significant steric bulk and conformational rigidity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the occurrence of this compound and its isomers. It establishes that this compound is not a product of natural biological pathways in terrestrial organisms and is primarily sourced via synthetic routes. In contrast, its constitutional isomers, L-leucine and L-isoleucine, are fundamental proteinogenic amino acids with well-understood biosynthetic pathways. The natural occurrence of D-amino acid isomers and norleucine is also explored. This document details the highly efficient enzymatic synthesis methods that serve as the primary source for this compound, providing field-proven protocols. Furthermore, it presents a comparative analysis of the key analytical methodologies required for the chiral separation and quantification of these closely related isomers, complete with step-by-step experimental workflows.

Introduction: Defining this compound and its Place in the Amino Acid Landscape

Amino acids are the fundamental building blocks of proteins and play critical roles in metabolism. They are broadly classified into proteinogenic and non-proteinogenic categories. The 22 proteinogenic amino acids are directly encoded by the universal genetic code. This compound, with the IUPAC name (2S)-2-amino-3,3-dimethylbutanoic acid, falls into the latter category[1]. Its structure is isomeric with the other "leucines," which include the proteinogenic L-leucine and L-isoleucine, as well as the non-proteinogenic L-norleucine[2].

The defining feature of this compound is its side chain, a sterically demanding tert-butyl group. This group locks the side-chain conformation, making it a highly valuable building block in medicinal chemistry and asymmetric synthesis, where it is used as a chiral auxiliary or incorporated into peptide-based drugs to enhance metabolic stability and enforce specific secondary structures[3][4][5]. The central inquiry of this guide—its "natural occurrence"—is therefore critical. For a non-proteinogenic amino acid, this question extends beyond terrestrial biology to encompass extraterrestrial sources and distinguishes it from its naturally abundant isomers.

Section 1: The Terrestrial Scarcity and Extraterrestrial Presence of tert-Leucine

A thorough review of biochemical literature confirms that this compound and its enantiomer, D-tert-leucine, are not components of primary or secondary metabolic pathways in plants, animals, or microorganisms. Their unique structure is not known to be assembled by any characterized natural enzymatic machinery.

However, the search for natural sources of amino acids is not limited to terrestrial biology. Carbonaceous chondrite meteorites, which are remnants from the early solar system, provide a snapshot of prebiotic chemistry. Analyses of meteorites like Murchison have revealed a diverse inventory of over 80 amino acids, including many that are rare or non-existent in terrestrial life[6][7]. While proteinogenic amino acids like glycine, alanine, and leucine are found, some non-proteinogenic amino acids are also present in significant quantities[6][8]. It is within this context of extraterrestrial chemistry that the potential for a "natural" abiotic origin of tert-leucine could be considered, though its definitive identification in meteoritic samples remains less common compared to other isomers like isovaline[8]. The delivery of such molecules to early Earth could have played a role in the origins of life[6][9].

Section 2: The Natural Occurrence of Key Isomers

The contrast between the synthetic origin of this compound and the natural abundance of its isomers is stark. Understanding the occurrence of these related compounds is essential for any analytical study involving this compound.

Table 1: Summary of the Natural Occurrence of Leucine Isomers

| Isomer | Type | Natural Occurrence |

| L-Leucine | Proteinogenic | Ubiquitous in all terrestrial life; a fundamental component of proteins. |

| L-Isoleucine | Proteinogenic | Ubiquitous in all terrestrial life; a fundamental component of proteins. |

| This compound | Non-Proteinogenic | Not found in terrestrial biology; primarily sourced via synthesis. |

| L-Norleucine | Non-Proteinogenic | Rare; can be misincorporated into proteins in place of methionine. |

| D-Leucine / D-Isoleucine | Non-Proteinogenic | Found in bacterial cell walls, some marine invertebrates, and aged tissues. |

| D-tert-Leucine | Non-Proteinogenic | Not found in terrestrial biology; primarily sourced via synthesis. |

-

L-Leucine and L-Isoleucine: These essential amino acids are pervasive in the biosphere. As proteinogenic amino acids, their synthesis, transport, and metabolism are tightly regulated. L-leucine, in particular, is not only a building block for proteins but also a key signaling molecule that activates the mTOR pathway, regulating cell growth and protein synthesis[10]. Dietary sources are rich in these amino acids, including beef, nuts, and legumes[10].

-

D-Amino Acids (D-Leu, D-Ile): While L-amino acids are canonical in proteins, D-enantiomers are found in nature, most notably in the peptidoglycan cell walls of bacteria. They also serve as neurotransmitters and signaling molecules in various organisms, from microbes to mammals.

-

Norleucine: This linear-chain isomer of leucine is not encoded in the genome but can be produced by some microorganisms. Its structural similarity to methionine can lead to its misincorporation during protein synthesis, which is often used experimentally to probe protein structure and function.

Section 3: The Primary Source of this compound: Enzymatic Synthesis

Given its absence in nature, this compound must be produced synthetically. While classical chemical methods like the Strecker synthesis exist, they often produce racemic mixtures requiring challenging chiral resolution[11]. The modern, industrially preferred method is green, highly stereoselective enzymatic synthesis.

The most effective route is the asymmetric reductive amination of a keto-acid precursor, trimethylpyruvate (TMP), catalyzed by the enzyme Leucine Dehydrogenase (LeuDH)[3][4][12]. This process offers high optical purity (>99% enantiomeric excess), mild reaction conditions, and high conversion rates[12][13].

Key Principle: The LeuDH-Catalyzed Reaction

Leucine dehydrogenase (EC 1.4.1.9) is an NADH-dependent enzyme that catalyzes the reversible reaction:

Trimethylpyruvate (TMP) + NH₃ + NADH ⇌ this compound + NAD⁺ + H₂O

A critical challenge in this process is the cost of the NADH cofactor. To make the synthesis economically viable, a cofactor regeneration system is employed in a whole-cell biocatalysis setup. An inexpensive substrate, such as glucose or formate, is used to regenerate NADH from NAD⁺ via a second enzyme, like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which is co-expressed within the same microbial host (e.g., E. coli)[4][13][14].

Figure 1: Enzymatic synthesis of this compound coupled with cofactor regeneration.

Experimental Protocol: Whole-Cell Synthesis of this compound

This protocol describes a typical batch process using recombinant E. coli co-expressing Leucine Dehydrogenase (LeuDH) and Glucose Dehydrogenase (GDH).

-

Biocatalyst Preparation: Cultivate recombinant E. coli cells harboring plasmids for LeuDH and GDH expression in a suitable growth medium (e.g., LB broth with appropriate antibiotics) until reaching the mid-log phase. Induce protein expression with IPTG and continue cultivation for several hours. Harvest cells via centrifugation and wash with a buffer (e.g., 50 mM Tris-HCl, pH 8.5). The resulting cell paste can be used directly or after freeze-drying.

-

Reaction Setup: In a temperature-controlled bioreactor, prepare the reaction mixture containing:

-

Ammonium buffer (e.g., 500 mM NH₄Cl-NH₃·H₂O, pH 9.0)

-

Trimethylpyruvate (TMP) (e.g., 100-200 mM)

-

Glucose (for cofactor regeneration, e.g., 1.2x molar equivalent of TMP)

-

A catalytic amount of NAD⁺ (e.g., 0.1-1 mM)

-

Prepared whole-cell biocatalyst (e.g., 10-20 g/L wet cell weight).

-

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-37°C) and pH (e.g., 8.5-9.5, controlled by automated addition of NH₃·H₂O) with gentle agitation[4].

-

Monitoring: Periodically withdraw samples to monitor the consumption of TMP and the formation of this compound using HPLC analysis (see Section 4).

-

Product Isolation: Once the reaction reaches completion (typically 24-36 hours), terminate it by heating to 60°C and removing the cell catalyst by centrifugation or microfiltration[12]. Adjust the pH of the supernatant to the isoelectric point of this compound (~pH 5.9) to reduce its solubility[12].

-

Crystallization: Concentrate the solution by rotary evaporation and cool slowly to 4°C to induce crystallization. Collect the this compound crystals by filtration, wash with cold water, and dry under a vacuum[12].

Section 4: Analytical Methodologies for Isomer Separation

The structural similarity of leucine isomers presents a significant analytical challenge. Effective separation requires high-resolution chromatographic techniques, often coupled with derivatization to enhance volatility or introduce a chromophore/fluorophore. Chiral separation is mandatory to distinguish between L- and D-enantiomers.

Figure 2: General analytical workflow for the chiral separation of amino acid isomers.

Gas Chromatography (GC)

GC analysis of amino acids is predicated on their conversion into volatile and thermally stable derivatives[15][16]. Silylation is a common and effective derivatization strategy.

Protocol: GC-MS Analysis via Silylation

-

Sample Preparation: Lyophilize the aqueous sample to complete dryness.

-

Derivatization: Add 100 µL of a silylation reagent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS catalyst, and 50 µL of a solvent like acetonitrile[17][18]. Cap the vial tightly and heat at 75-100°C for 30-60 minutes[17].

-

GC-MS Conditions:

-

Injector: Split/splitless injector, 280°C.

-

Column: A chiral capillary column (e.g., Chirasil-L-Val) is required for enantiomer separation.

-

Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 250-280°C[18].

-

Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode, scanning a mass range of m/z 50-500. Identification is based on retention time and fragmentation patterns[17][18].

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers versatility, allowing for either direct separation of underivatized amino acids on a chiral column or indirect separation of derivatized diastereomers on a standard reversed-phase column[19][20]. Pre-column derivatization with a fluorescent tag is common for achieving high sensitivity[21].

Protocol: HPLC-FLD Analysis via AQC Derivatization

-

Sample Preparation: Dilute the sample in a borate buffer (pH 8.8).

-

Derivatization: Add a solution of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag™) in acetonitrile. Vortex and heat at 55°C for 10 minutes. The AQC reagent reacts with both primary and secondary amines to form stable, highly fluorescent derivatives[21][22].

-

HPLC Conditions:

-

Column: A high-resolution reversed-phase column (e.g., C18, <2 µm particle size). For chiral separation, a chiral stationary phase (e.g., teicoplanin-based, like Astec CHIROBIOTIC T) would be used, often with a polar organic or reversed-phase mobile phase[20].

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: Fluorescence Detector (FLD) with excitation at ~250 nm and emission at ~395 nm.

-

Quantification: Based on the peak area relative to a calibration curve generated from authentic standards.

-

Conclusion

This compound stands as a testament to the power of synthetic biology and chemistry. While it is not a "naturally occurring" amino acid in the traditional biological sense, its unique structural properties make it an invaluable tool for drug development and scientific research. Its primary source is highly efficient and stereoselective enzymatic synthesis, a prime example of green chemistry in action. A thorough understanding of its isomers, which range from ubiquitous in nature (L-leucine) to rare (D-amino acids, norleucine), is critical for anyone working with this compound. The analytical methods detailed herein provide the necessary foundation for researchers to accurately separate, identify, and quantify this compound and its related isomers, ensuring the integrity and success of their scientific endeavors.

References

- This compound | C6H13NO2 | CID 164608.

- Enhanced catalytic efficiency and coenzyme affinity of leucine dehydrogenase by comprehensive screening strategy for this compound synthesis.

- Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

- Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for this compound Production. MDPI. [Link]

- Directed evolution of leucine dehydrogenase for improved efficiency of this compound synthesis.

- Synthesis method of this compound and L-cyclohexylalanine.

- From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst.

- β-Hydroxy β-methylbutyric acid. Wikipedia. [Link]

- Analysis of amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives. Preparation of derivatives in a single reaction. PubMed. [Link]

- Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. [Link]

- Development and Application of Analytical Methods for Chiral Amino Acids and Rel

- Abundant extraterrestrial amino acids in the primitive CM carbonaceous chondrite Asuka 12236. NASA Goddard Space Flight Center. [Link]

- Leucines. Wikipedia. [Link]

- D-tert-leucine | C6H13NO2 | CID 6950340.

- The Organic Composition of Carbonaceous Meteorites: The Evolutionary Story Ahead of Biochemistry.

- HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate.

- GC-FID chromatogram (30-m ZB-5 column) of amino acid standards....

- Simplified Meteorite Parent Body Alteration of Amino Acids by Hydrothermal Processes. NASA Goddard Space Flight Center. [Link]

- High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatiz

- (A) Leucine/isoleucine isomers with chemical formula C6H13NO2 examined....

- Identification of diamino acids in the Murchison meteorite.

- Amino acid. Wikipedia. [Link]

- Top Foods High in Leucine. WebMD. [Link]

- Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System.

- Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry.

- Meteorite Delivery of Prebiotic Organics: An Inventory for the Origin of Life. YouTube. [Link]

Sources

- 1. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leucines - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CAS 20859-02-3: this compound | CymitQuimica [cymitquimica.com]

- 6. The Organic Composition of Carbonaceous Meteorites: The Evolutionary Story Ahead of Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ael.gsfc.nasa.gov [ael.gsfc.nasa.gov]

- 8. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 9. youtube.com [youtube.com]

- 10. 7 Foods High in Leucine and Why You Need It [webmd.com]

- 11. CN113214101A - Synthesis method of this compound and L-cyclohexylalanine - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives. Preparation of derivatives in a single reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. waters.com [waters.com]

A Comprehensive Spectroscopic Guide to L-tert-Leucine: Elucidating Structure Through NMR, IR, and MS

Abstract

L-tert-Leucine, or (2S)-2-amino-3,3-dimethylbutanoic acid, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its sterically demanding tert-butyl side chain is a valuable tool for designing peptides and peptidomimetics with constrained conformations and enhanced metabolic stability[1]. Accurate and unambiguous structural confirmation is paramount for its application. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causal relationships between the molecule's unique structure and its spectral output, offering field-proven insights into data interpretation and providing validated experimental protocols for researchers.

Molecular Structure and Spectroscopic Implications

This compound possesses a chiral alpha-carbon bonded to an amino group, a carboxylic acid, a hydrogen atom, and a bulky tert-butyl group. In its solid state and in neutral aqueous solutions, it exists predominantly as a zwitterion. This structure dictates its spectroscopic signature: the isolated alpha-proton, the nine equivalent methyl protons, and the distinct carbon environments provide clear, interpretable signals in NMR, while its functional groups yield characteristic vibrational modes in IR spectroscopy.

Caption: Zwitterionic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of this compound. The simplicity of its spectrum is a direct consequence of its molecular symmetry and lack of adjacent, non-equivalent protons.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of this compound is remarkably simple and serves as a definitive fingerprint of its identity. The key to its interpretation lies in understanding the electronic environment and connectivity of each proton. When dissolved in a deuterated solvent like D₂O, the acidic proton of the carboxylic acid and the protons of the amino group exchange with deuterium, rendering them silent in the spectrum.

This leaves two distinct signals:

-

A sharp singlet at ~1.05 ppm: This signal integrates to 9 protons and corresponds to the three equivalent methyl groups of the tert-butyl moiety. The signal is a singlet because there are no protons on the adjacent quaternary carbon, a classic example of a lack of spin-spin coupling.

-

A singlet at ~3.57 ppm: This signal, integrating to a single proton, is assigned to the α-proton. It appears as a singlet because its only carbon neighbor is the quaternary carbon of the tert-butyl group, which has no attached protons to couple with.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.05 | Singlet | 9H | -C(CH₃)₃ |

| ~3.57 | Singlet | 1H | α-CH |

Data acquired in D₂O at 400 MHz.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, four distinct signals are observed, corresponding to the six carbon atoms in the structure.

-

Carboxyl Carbon (~176.4 ppm): This downfield signal is characteristic of a carboxylic acid or carboxylate carbon.

-

Alpha-Carbon (~65.3 ppm): The carbon atom attached to the amino group appears in this region.

-

Quaternary Carbon (~33.8 ppm): The central carbon of the tert-butyl group.

-

Methyl Carbons (~26.2 ppm): The three chemically equivalent methyl carbons of the tert-butyl group give rise to a single, intense signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~176.4 | COO⁻ |

| ~65.3 | α-CH |

| ~33.8 | -C(CH₃)₃ |

| ~26.2 | -C(CH₃)₃ |

Data acquired in D₂O at 400 MHz.[3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution by vortexing.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. The analysis is typically performed on a 400 MHz or 500 MHz spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, which exists as a zwitterion in the solid state, the IR spectrum is dominated by vibrations of the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups.

Interpretation of Key IR Bands:

-

~2500-3200 cm⁻¹ (Broad): This very broad and strong absorption is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺), often overlapping with C-H stretches.

-

~2970 cm⁻¹: C-H stretching vibrations from the tert-butyl group.

-

~1550-1610 cm⁻¹ (Strong): Asymmetric stretching of the carboxylate group (-COO⁻). The absence of a sharp C=O stretch around 1700 cm⁻¹ confirms the deprotonated state of the carboxylic acid.

-

~1500 cm⁻¹: N-H bending vibration of the ammonium group.

-

~1400 cm⁻¹: Symmetric stretching of the carboxylate group (-COO⁻).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2500-3200 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |

| ~2970 | C-H Stretch | Alkyl (-C(CH₃)₃) |

| ~1580 | C=O Asymmetric Stretch | Carboxylate (-COO⁻) |

| ~1500 | N-H Bend | Ammonium (-NH₃⁺) |

| ~1400 | C=O Symmetric Stretch | Carboxylate (-COO⁻) |

Data obtained via ATR-FTIR.[4]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

-

Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty stage.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is automatically ratioed against the background. Identify the key absorption bands and compare them to reference data.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₁₃NO₂ with a monoisotopic mass of approximately 131.09 Da[4].

Interpretation of the Mass Spectrum: Under typical Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak ([M]⁺ or [M+H]⁺) is observed.

-

m/z 131 ([M]⁺) or 132 ([M+H]⁺): Confirms the molecular weight of the compound.

-

m/z 86: A significant fragment resulting from the loss of the carboxyl group (-COOH, 45 Da). This corresponds to the [M-COOH]⁺ fragment ion.

-